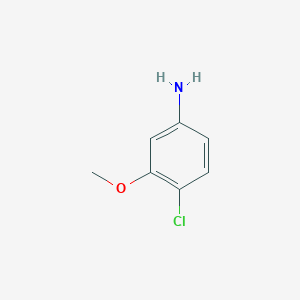

4-Chloro-3-methoxyaniline

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKBDFVSILQKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518242 | |

| Record name | 4-Chloro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-14-2 | |

| Record name | 4-Chloro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 3 Methoxyaniline

Established Synthetic Routes to 4-Chloro-3-methoxyaniline

Direct Halogenation and Alkoxylation Strategies

Direct functionalization of an aniline (B41778) or anisole (B1667542) precursor represents a straightforward approach to this compound. One common strategy involves the chlorination of 3-methoxyaniline. For instance, reacting 3-methoxyaniline with a chlorinating agent like copper (II) chloride in a suitable solvent system under an atmosphere of oxygen and hydrogen chloride gas can yield this compound with high selectivity and yield (96%). google.com This method offers a relatively direct route, minimizing the number of synthetic steps.

Another approach starts from 4-chloroanisole, which can be nitrated and subsequently reduced. However, direct alkoxylation of a chlorinated aniline derivative is less common due to the directing effects of the amino and chloro groups, which may not favor the desired substitution pattern.

Multistep Reaction Sequences for Targeted Synthesis

Multistep syntheses provide a more controlled, albeit longer, route to this compound, often starting from readily available materials. A frequently employed pathway begins with the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.

One such sequence starts with 2-chloro-5-nitroanisole. prepchem.com This intermediate can be effectively reduced to this compound using iron powder in the presence of an acid, such as glacial acetic acid and a catalytic amount of hydrochloric acid. prepchem.com The reaction is typically carried out under reflux conditions in a solvent like ethanol (B145695). prepchem.com This reduction step is a classic and reliable method for converting aromatic nitro compounds to their corresponding anilines.

An alternative multistep approach involves the synthesis of 3-bromo-4-methoxyaniline (B105698) from p-nitrochlorobenzene through a three-step process of bromination, etherification, and nitro-reduction. google.com While this produces a different halogenated methoxyaniline, the synthetic logic of sequential functional group manipulation is analogous to routes for preparing the chloro-derivative. The strategic introduction of functional groups in a specific order is crucial to ensure the correct final substitution pattern on the aromatic ring. libretexts.org

Novel Approaches and Green Chemistry Principles in Synthesis

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in chemical research. This has led to the exploration of catalytic methods and alternative energy sources for the synthesis of this compound and related compounds.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic hydrogenation offers a greener alternative to traditional reduction methods that use stoichiometric metal reagents like iron powder, which generate large amounts of waste. wipo.int For the reduction of 2-chloro-5-nitrotoluene (B86962) to 4-chloro-3-methylaniline (B14550), a related compound, a platinum catalyst has been shown to be effective. wipo.int This process generates water as the primary byproduct, significantly reducing the environmental impact. wipo.int Similar catalytic hydrogenation strategies can be applied to the synthesis of this compound from its corresponding nitro precursor, 4-chloro-3-methoxynitrobenzene. google.com Catalysts such as Raney nickel are also employed for such reductions. google.com

Transition-metal catalyzed reactions are also pivotal in the synthesis of derivatives of 4-methoxyaniline, showcasing the potential for catalytic C-N bond formation. mdpi.com For example, a stable copper(I) catalyst supported on a weakly acidic polyacrylate resin has been used for the C-N coupling of 4-methoxyaniline with 4-chloropyridine (B1293800) derivatives. mdpi.com Such catalytic systems are often more stable and less sensitive to air and moisture, making them more practical for larger-scale synthesis. mdpi.com

Microwave-Assisted and Solvent-Free Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govbibliotekanauki.pl The synthesis of various aniline derivatives has been successfully achieved using microwave irradiation, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netsemanticscholar.orgresearchgate.net For instance, the condensation reaction of 4-methoxyaniline with benzoyl chloride has been effectively carried out using a palladium-doped clay catalyst under microwave irradiation in the absence of a solvent. researchgate.net

Solvent-free reactions, sometimes referred to as solid-state melt reactions, offer significant environmental benefits by eliminating the need for potentially hazardous and volatile organic solvents. researchgate.netresearchgate.nettandfonline.com These reactions can lead to higher reaction rates, increased product purity, and simplified work-up procedures. researchgate.net The synthesis of imines from 4-methoxyaniline and benzaldehyde (B42025) has been demonstrated under solvent-free conditions at elevated temperatures. tandfonline.com

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing byproducts and waste. Key parameters that are often fine-tuned include temperature, reaction time, catalyst loading, and solvent choice.

In the synthesis of this compound via the reduction of 2-chloro-5-nitroanisole, the reaction time and the amount of reducing agent (iron powder) and acid can be adjusted to drive the reaction to completion. prepchem.com For instance, the addition of more iron powder and acid during the reaction can help to achieve a higher conversion of the starting material. prepchem.com

For catalytic reactions, the choice of catalyst and its concentration are paramount. In the catalytic hydrogenation of 2-chloro-5-nitrotoluene, controlling the temperature and pressure is crucial for achieving high yields and selectivity. wipo.int Similarly, in microwave-assisted syntheses, the microwave power and irradiation time are key parameters that need to be optimized. researchgate.net The effect of different solvents on reaction outcomes is also a critical consideration, with some reactions showing significantly improved yields in specific solvents or under solvent-free conditions. koreascience.kr

The table below summarizes some of the synthetic approaches and the reported yields for obtaining this compound and related compounds.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Chloro-5-nitroanisol | Iron powder, glacial acetic acid, ethanol, HCl (cat.), reflux | This compound | Not explicitly stated for this specific reaction, but the procedure is detailed. | prepchem.com |

| 3-Methoxyaniline | Copper (II) chloride, oxygen, hydrogen chloride gas | This compound | 96% | google.com |

| 2-Chloro-5-nitrotoluene | Platinum catalyst, hydrogen, 85-120°C, 0.7-1.2 MPa | 4-Chloro-3-methylaniline | Not specified, but described as effective. | wipo.int |

| 4-Chloro-3-methoxynitrobenzene | Raney nickel, hydrogen | This compound | 60.8% | google.com |

| 4-Methoxyaniline | 4-Chloropyridine derivatives, supported Cu(I) catalyst, K2CO3, isopropanol, reflux | N-(pyridin-4-yl)benzene amines | Varies, up to 80% for some derivatives. | mdpi.com |

| 4-Methoxyaniline | Benzoyl chloride, Pd-doped clay catalyst, microwave, solvent-free | N-(4-methoxyphenyl)benzamide | High yields reported under optimized conditions. | researchgate.net |

Reactivity and Chemical Transformations of 4 Chloro 3 Methoxyaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The rate and regioselectivity of this reaction on 4-chloro-3-methoxyaniline are controlled by the combined electronic effects of the substituents present.

The benzene ring of this compound is highly activated towards electrophilic attack due to the presence of the strongly electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. The chloro (-Cl) group, while deactivating the ring through its inductive effect, also directs ortho and para due to resonance.

The directing effects of the substituents are summarized as follows:

Amino group (-NH2 at C1): Strongly activating, directs to C2 and C6 (ortho) and C4 (para). The para position is blocked by the chloro group.

Methoxy group (-OCH3 at C3): Activating, directs to C2 and C4 (ortho) and C6 (para). The C4 position is blocked.

Chloro group (-Cl at C4): Deactivating, directs to C3 and C5 (ortho). Both positions are blocked or adjacent to other substituents.

The positions C2 and C6 are strongly activated by both the amino and methoxy groups, making them the most probable sites for electrophilic attack. The amino group is the most powerful activating group, and its directing effect typically dominates. Therefore, substitution is most likely to occur at the C2 and C6 positions, which are ortho to the amino group. Steric hindrance from the adjacent methoxy group might slightly favor substitution at the C6 position over the C2 position.

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C2 | Activated by -NH2 (ortho) and -OCH3 (ortho) | Highly Favorable |

| C5 | No strong activation | Unfavorable |

| C6 | Activated by -NH2 (ortho) and -OCH3 (para) | Highly Favorable |

This table provides a qualitative prediction of regioselectivity in electrophilic aromatic substitution reactions on this compound based on substituent effects.

Typical EAS reactions like nitration or halogenation would be expected to yield primarily a mixture of 2-substituted and 6-substituted products. Due to the high activation of the ring, reactions often proceed under mild conditions, and poly-substitution can be a competing side reaction if not carefully controlled. byjus.com

Aniline (B41778) derivatives are crucial starting materials for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. This compound can serve as a valuable precursor for the synthesis of substituted quinolines, benzimidazoles, and other related structures.

Quinoline (B57606) Synthesis: Quinolines can be synthesized via several methods, such as the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov While this compound itself is not a direct precursor in this specific reaction, it can be modified (e.g., through formylation or acylation at the C6 position followed by functional group manipulation) to create the necessary starting material for cyclization into a 6-chloro-7-methoxyquinoline (B8576362) derivative.

Benzimidazole Synthesis: A more direct application is in the synthesis of benzimidazoles. The Phillips condensation, which involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, is a common method. researchgate.net this compound can be converted into the corresponding ortho-phenylenediamine derivative, 4-chloro-5-methoxy-1,2-phenylenediamine, through nitration at the C2 position followed by reduction. This diamine can then be condensed with various aldehydes or carboxylic acids to yield 5-chloro-6-methoxybenzimidazoles. beilstein-journals.orgnih.gov

| Heterocycle | Synthetic Method | Potential Product from this compound Derivative |

| Quinolines | Friedländer Synthesis, Skraup Synthesis | 6-Chloro-7-methoxyquinoline derivatives |

| Benzimidazoles | Phillips Condensation (with aldehydes/carboxylic acids) | 2-Substituted-5-chloro-6-methoxybenzimidazoles |

This table outlines potential heterocyclic systems that can be synthesized using this compound as a starting scaffold.

Nucleophilic Displacement of the Chloro Group

The replacement of the chlorine atom on the aromatic ring via nucleophilic substitution offers a powerful strategy for diversification.

The direct displacement of the chloro group via the classical nucleophilic aromatic substitution (SNAr) mechanism is generally difficult for this compound. chemistrysteps.com The SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org In this compound, the electron-donating amino and methoxy groups decrease the electrophilicity of the ring, thus deactivating it towards nucleophilic attack.

However, the chloro substituent can be effectively replaced using modern transition-metal-catalyzed cross-coupling reactions. These reactions proceed through different mechanisms involving oxidative addition and reductive elimination cycles. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. acsgcipr.orgorganic-chemistry.org Applying this reaction to this compound would enable the synthesis of N-substituted 3-methoxy-benzene-1,4-diamines.

Suzuki-Miyaura Coupling: This reaction uses a palladium catalyst to form a carbon-carbon bond between an aryl halide and an organoboron compound (like a boronic acid or ester). libretexts.orgorganic-chemistry.org This would allow for the synthesis of substituted biphenyls or vinyl-substituted anilines from this compound.

Palladium-catalyzed cross-coupling reactions provide a robust platform for transforming the C-Cl bond into C-N or C-C bonds, leading to a wide array of functionalized derivatives.

Using the Buchwald-Hartwig amination, the chloro group can be substituted by various amines, including alkylamines, arylamines, and heterocycles containing an N-H bond. This provides access to complex diamine structures that are valuable in medicinal chemistry and materials science.

The Suzuki coupling enables the introduction of diverse aryl, heteroaryl, or vinyl groups at the C4 position. researchgate.net This is a powerful method for constructing biaryl scaffolds, which are common motifs in pharmaceuticals and liquid crystals.

| Reaction Name | Catalyst System (Typical) | Nucleophile/Coupling Partner | Product Type |

| Buchwald-Hartwig Amination | Pd catalyst + Phosphine (B1218219) ligand | R1R2NH (Amine) | 4-Amino-2-methoxyphenylamine derivatives |

| Suzuki-Miyaura Coupling | Pd catalyst + Base | R-B(OH)2 (Boronic Acid) | 4-Aryl/vinyl-3-methoxyaniline derivatives |

This interactive table summarizes key palladium-catalyzed cross-coupling reactions for the functionalization of the chloro group in this compound.

Reactions Involving the Amine Functional Group

The primary amine group is a key reactive site in this compound, capable of acting as a nucleophile in numerous transformations.

Key reactions include:

Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to protect the amine group during other transformations, such as nitration, to moderate its activating effect and prevent oxidation.

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions yields imines, commonly known as Schiff bases. For example, reacting 4-methoxyaniline with an aromatic aldehyde in ethanol (B145695) results in the formation of the corresponding N-benzylideneaniline. researchgate.netidosr.org this compound would undergo an analogous reaction.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, converts the primary amine into a diazonium salt. quora.com This diazonium salt is a versatile intermediate that can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -CN, halogens) through Sandmeyer or related reactions.

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class |

| Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)2O) | -NH2 → -NHCOR | Amide |

| Schiff Base Formation | Aldehyde (R'CHO) or Ketone (R'COR'') | -NH2 → -N=CHR' or -N=CR'R'' | Imine (Schiff Base) |

| Diazotization | NaNO2, HCl (0-5 °C) | -NH2 → -N2+Cl- | Diazonium Salt |

This table details common reactions targeting the amine functional group of this compound.

Acylation, Alkylation, and Derivatization Strategies

The nucleophilic nature of the amino group in this compound makes it readily susceptible to acylation and alkylation reactions. These transformations are fundamental in organic synthesis for the introduction of various functional groups and for the preparation of more complex molecular architectures.

Acylation: N-acylation of anilines is a common strategy to protect the amino group or to introduce amide functionalities. This is typically achieved by reacting the aniline with acylating agents like acid chlorides or anhydrides in the presence of a base. While specific studies detailing the N-acetylation of this compound are not extensively documented in readily available literature, the general reactivity of anilines suggests it would readily react with reagents such as acetyl chloride or acetic anhydride. The reaction introduces an acetyl group onto the nitrogen atom, forming the corresponding acetamide. This transformation is often employed to reduce the activating effect of the amino group and to control selectivity in subsequent electrophilic aromatic substitution reactions. For instance, the related compound 4-chloro-3-methylaniline (B14550) can be used to synthesize N-(4-chloro-3-methylphenyl)succinamic acid. sigmaaldrich.com

Alkylation: The amino group of this compound can also undergo N-alkylation, although direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and poly-alkylated products. More controlled methods, such as reductive amination, are often preferred for the synthesis of secondary or tertiary amines.

Derivatization for Analysis: In analytical chemistry, especially for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to enhance the volatility and thermal stability of polar compounds like anilines. Acylation is a common derivatization strategy. Reagents such as trifluoroacetic anhydride (TFAA) are used to convert amines into their corresponding trifluoroacetyl derivatives. wiley.com This process improves chromatographic peak shape and detection sensitivity. wiley.com While specific protocols for this compound are not detailed, the general principles of amine derivatization are applicable. wiley.combeilstein-journals.org

Table 1: Common Derivatization Strategies for Anilines

| Derivatization Strategy | Typical Reagent | Purpose in GC-MS Analysis |

| Acylation | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) | Increases volatility and electron capture detection response. |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. |

Formation of Schiff Bases and Related Imines

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically carried out by refluxing the reactants in an appropriate solvent, often with acid or base catalysis to facilitate the dehydration step.

The synthesis of Schiff bases is a versatile and widely employed reaction in organic chemistry. For example, the reaction of 4-methoxyaniline with 4-chlorobenzaldehyde (B46862) in ethanol at 367 K for 2 hours yields N-(4-chlorobenzylidene)-4-methoxyaniline in 81% yield. nih.gov Similarly, Schiff bases have been synthesized from vanillin (B372448) and various aromatic amines. nih.govscispace.comijoer.com The general procedure often involves dissolving the aniline and the aldehyde in a solvent like ethanol and refluxing the mixture. nih.govrsc.org In some cases, the reaction can be performed under solvent-free conditions or with the aid of a catalyst. scirp.orgatlantis-press.com

While a specific synthesis starting from this compound is not prominently reported, its reaction with an aromatic aldehyde, such as benzaldehyde (B42025), would be expected to proceed under similar conditions to yield the corresponding N-(benzylidene)-4-chloro-3-methoxyaniline. The general reaction is illustrated below:

General Reaction for Schiff Base Formation

R-CHO + H2N-Ar -> R-CH=N-Ar + H2O

(Aldehyde + this compound -> Schiff Base + Water)

The resulting imines are valuable intermediates in organic synthesis and have been studied for their coordination chemistry and potential biological activities. nih.gov

Table 2: Examples of Reaction Conditions for Schiff Base Synthesis with Substituted Anilines

| Aniline Derivative | Aldehyde Derivative | Solvent | Catalyst/Conditions | Yield | Reference |

| 4-Methoxyaniline | 4-Chlorobenzaldehyde | Ethanol | Reflux, 2h | 81% | nih.gov |

| Aniline | Benzaldehyde | None (Solvent-free) | Kinnow peel powder | 85% | atlantis-press.com |

| Various aromatic amines | Vanillin | Ethanol | H2SO4 (catalytic) | - | nih.gov |

Coupling Reactions and Oligomerization Studies

The presence of both an amino group and a chlorine atom on the aromatic ring of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Coupling Reactions:

Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond between an aryl halide and an amine. This compound can act as the amine component in coupling with other aryl halides or triflates. Conversely, the chloro-substituent on this compound can potentially react with other amines, although the reactivity of aryl chlorides is generally lower than that of bromides or iodides. researcher.life The choice of palladium catalyst and ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. wiley.comorganic-chemistry.orgorganic-chemistry.org For instance, N-methyl-N-(4-chlorophenyl)aniline can be synthesized via a palladium-catalyzed amination. mit.edu

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide. The chlorine atom of this compound can serve as the halide partner in a Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to form biaryl structures. scispace.com The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov The coupling of the related compound, 4-chloroanisole, with phenylboronic acid has been studied to optimize catalytic conditions. researchgate.netrsc.org

Oligomerization Studies:

The oxidative polymerization of aniline and its derivatives is a well-established method for producing conducting polymers. Substituted anilines, including halogenated ones, can undergo oxidative polymerization to form oligomers and polymers. nih.gov The reaction is typically initiated by chemical oxidants or by electrochemical means. The resulting oligo- or polyanilines often exhibit interesting electronic and optical properties.

Derivatives of 4 Chloro 3 Methoxyaniline and Their Advanced Applications

Design and Synthesis of Novel Derivatives

The strategic design and synthesis of new molecules derived from 4-chloro-3-methoxyaniline are central to exploring their potential. Synthetic chemists employ various reactions, often targeting the reactive amine group, to build more complex structures and introduce new functional groups.

Structural modification is a key strategy for tailoring derivatives to interact with specific biological targets. A prevalent modification involves the reaction of the aniline's amino group with heterocyclic compounds containing a suitable leaving group, such as a chlorine atom. This reaction, typically a nucleophilic aromatic substitution, allows for the incorporation of the 4-chloro-3-methoxyphenylamino moiety into larger, more complex scaffolds.

A significant area of focus has been the synthesis of 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) derivatives. nih.govbeilstein-journals.org These structures are created by reacting this compound with a corresponding 4-chloroquinoline (B167314) or 4-chloroquinazoline (B184009). nih.govacs.org The resulting N-arylation links the aniline (B41778) to the heterocyclic core, forming a class of compounds that has proven to be rich in biological activity. beilstein-journals.org Further modifications can be made to either the quinoline (B57606)/quinazoline ring or by starting with different aniline derivatives to fine-tune the molecule's properties. For instance, in the development of kinase inhibitors, the 4-anilino group is often a critical pharmacophore for binding to the ATP pocket of the target enzyme. acs.orgresearchgate.net

Combinatorial chemistry provides a powerful set of tools for rapidly generating large collections, or "libraries," of related compounds for high-throughput screening. nih.govopenaccessjournals.com This approach is particularly well-suited for exploring the structure-activity relationships (SAR) of a particular chemical scaffold. Instead of synthesizing one molecule at a time, chemists can perform parallel synthesis to create dozens or hundreds of derivatives by systematically varying the building blocks. openaccessjournals.com

The synthesis of 4-anilinoquinazoline libraries is a prime example of this approach. By reacting a common 4-chloroquinazoline core with a diverse set of anilines, including this compound, a library of compounds with varied substituents on the aniline ring can be efficiently produced. beilstein-journals.org This allows researchers to quickly identify which substitution patterns lead to the most potent biological activity against a specific target. Microwave-mediated synthesis has been shown to rapidly and efficiently afford libraries of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines. beilstein-journals.org This high-speed synthesis enables the exploration of a wide chemical space to optimize lead compounds in drug discovery.

Applications in Medicinal Chemistry Research

Derivatives of this compound are prominent in medicinal chemistry, where they serve as key intermediates and core components of molecules designed to treat a range of diseases.

Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, especially cancer. acs.org Consequently, kinase inhibitors are a major class of therapeutic drugs. The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are well-established frameworks for potent kinase inhibitors. nih.govacs.org

This compound is a key building block for synthesizing such inhibitors. It is used to introduce the "4-anilino" portion of the molecule, which often anchors the inhibitor in the ATP-binding site of the target kinase. Research has demonstrated the use of this compound in the synthesis of inhibitors for various kinases, including:

BCR-ABL1 Kinase: This kinase is associated with chronic myeloid leukemia. A multi-drug resistant BCR-ABL1 inhibitor was synthesized using this compound as a key intermediate in a nucleophilic aromatic substitution reaction. acs.org

Cyclin G Associated Kinase (GAK): 4-Anilinoquinolines have been identified as potent and narrow-spectrum inhibitors of GAK. nih.gov Optimization of the aniline substituent is crucial for achieving high potency and selectivity.

The table below summarizes examples of kinase inhibitors developed using this compound as a precursor.

| Precursor | Derivative Class | Target Kinase | Research Area |

| This compound | 4-Anilinoquinoline | BCR-ABL1 | Chronic Myeloid Leukemia acs.org |

| This compound | 4-Anilinoquinoline | Cyclin G Associated Kinase (GAK) | Infectious Disease, Oncology nih.gov |

This table is based on data from cited research articles.

The search for new antibacterial agents to combat the rise of antibiotic-resistant bacteria is a global health priority. who.int Chemical synthesis plays a vital role in creating novel compounds that can overcome existing resistance mechanisms. While the primary application of this compound derivatives has been in cancer and kinase inhibition, related structures have shown promise as antimicrobials.

For example, research into thiourea (B124793) derivatives has identified compounds with significant antibacterial activity. A study on novel 4-chloro-3-nitrophenylthiourea derivatives, a structurally similar class, demonstrated high activity against both standard and hospital-acquired bacterial strains, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.5-2 μg/mL. nih.gov These derivatives were found to target bacterial type II topoisomerases, essential enzymes for bacterial DNA replication. nih.gov While this specific study used a nitro-substituted precursor, it highlights the potential of the chloro-substituted aniline scaffold in the design of new classes of antibacterial agents.

The most significant contribution of this compound derivatives in therapeutic research is in the development of anti-cancer agents. atlantis-press.com This is closely linked to their role as kinase inhibitors, as many cancers are driven by overactive kinases. beilstein-journals.orgatlantis-press.com The 4-anilinoquinazoline moiety, often constructed using this compound or its analogs, is a cornerstone of several approved anti-cancer drugs that target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). beilstein-journals.orgresearchgate.net

Research has demonstrated the anti-proliferative properties of novel 4-anilinoquinazolines derived from various anilines. Preliminary screening of a synthesized library of these compounds against human tumor cell lines showed promising activity, with some derivatives exhibiting IC50 values in the low micromolar range against colon (HCT-116) and glioblastoma (T98G) cancer cells. beilstein-journals.org The development of quinoline and quinoxaline (B1680401) derivatives continues to be an active area of research for discovering new anti-cancer agents and apoptosis inducers. mdpi.comnih.gov

Applications in Material Science Research

The aromatic amine this compound serves as a versatile precursor in material science, primarily owing to its reactive amine group and the specific electronic effects imparted by its chloro and methoxy (B1213986) substituents. These features make it a valuable building block in the synthesis of specialized organic molecules with applications in dyes, pigments, and advanced polymeric materials. Research in this area focuses on leveraging the compound's structure to create novel materials with tailored optical and physicochemical properties.

Substituted anilines, including this compound, are fundamental components in the synthesis of a major class of synthetic colorants known as azo dyes. nih.gov The general method for creating these dyes involves a two-step process: diazotization followed by an azo coupling reaction. unb.ca In the first step, the primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the aniline derivative with a nitrous acid source, such as sodium nitrite (B80452), under cold acidic conditions. unb.caijirset.com The resulting diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound like a phenol, naphthol, or another amine—to form the stable azo compound, characterized by the -N=N- chromophore. nih.gov

The specific substituents on the aniline ring, such as the chloro and methoxy groups in this compound, play a crucial role in determining the final color and properties of the dye. These groups modify the electronic structure of the molecule, which in turn affects the wavelength of light absorbed by the chromophore, thereby influencing its hue, intensity, and fastness properties. nih.govnih.gov

A pertinent example illustrating the use of similar chloro-methoxy substituted anilines is in the synthesis of reactive dyes for cotton. researchgate.net In one documented synthesis, a related compound, 4-chloro-2-methoxy-5-methylaniline, undergoes diazotization and is then coupled with H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid). researchgate.net The resulting monoazo dye is subsequently acylated with a triazine derivative (2,4,6-trichlorotriazine), a key step that introduces a reactive group capable of forming a covalent bond with the hydroxyl groups of cellulose (B213188) fibers in cotton. researchgate.netgoogle.comsemanticscholar.org This process creates a highly durable and wash-fast coloration. The final step involves condensation with methanilic acid to complete the dye structure. researchgate.net This synthetic pathway highlights the utility of chloro-methoxy anilines as foundational intermediates for complex, high-performance reactive dyes.

Further research into disperse azo dyes demonstrates the versatility of chloro-substituted anilines in general. ijirset.com Studies involving the diazotization and coupling of bases like 3-Chloroaniline and 4-Chloroaniline (B138754) with coupling agents such as 2,4-Dihydroxybenzophenone have yielded a variety of dyes with differing color strengths and yields depending on the molar ratios of the reactants. ijirset.com

| Base Compound | Coupling Agent | Molar Ratio (Base:Coupling) | Resulting Dye Yield (%) |

|---|---|---|---|

| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | 1:2 | 100 |

| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | 1:3 | 100 |

| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | 3:1 | 100 |

| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | 3:2 | 100 |

Beyond colorants, aniline derivatives are integral to the synthesis of advanced organic materials, particularly functional polymers. nih.govrsc.org The ability to modify aniline monomers and then polymerize them allows for the creation of materials with specific electronic, thermal, and morphological properties. researchgate.netrsc.org The substituents on the aniline ring directly influence the characteristics of the resulting polymer. rsc.org

One area of research involves incorporating aniline derivatives into polymer backbones to create materials for applications like sensors, electrochromic devices, and corrosion inhibitors. For example, a related compound, 4-methoxyaniline, has been used to synthesize the monomer 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (2MPAEMA). acs.org This monomer was subsequently polymerized via free-radical polymerization to form both a homopolymer and a copolymer with methyl methacrylate. acs.org Structural and thermal analyses of these polymers revealed high thermal stability, a property influenced by the presence of the substituted aniline moiety. acs.org Such research demonstrates a pathway where a compound like this compound could be similarly functionalized and incorporated into acrylate (B77674) or methacrylate polymer chains to produce materials with unique properties derived from its specific substitution pattern.

Another relevant field is the development of functional copolymers from chlorinated aromatic monomers. Research on 4-Chloromethyl Styrene (CMS), a monomer with a reactive benzylic chlorine, showcases this approach. ijcce.ac.ir CMS has been copolymerized with monomers like Methyl Methacrylate (MMA) and Methyl Acrylate (MA) through free-radical polymerization. ijcce.ac.ir The resulting copolymers possess a versatile backbone that can be further modified. For instance, the chloromethyl groups can undergo nucleophilic substitution to introduce other functional groups, such as phthalimide, which can then be converted to primary amine groups. ijcce.ac.ir This chemical modification significantly alters the material's properties, including its rigidity and glass transition temperature (Tg), which is a measure of its thermal characteristics. ijcce.ac.ir This work exemplifies the broader strategy of using chlorinated and functionalized aromatic building blocks to engineer advanced polymers with tunable properties.

| Copolymer System | Mole Fraction of CMS in Copolymer | Glass Transition Temp. (Tg) of Copolymer (°C) | Glass Transition Temp. (Tg) of Phthalimide-Modified Copolymer (°C) |

|---|---|---|---|

| CMS-co-MMA | 0.43 | 118 | 130 |

| CMS-co-MA | 0.45 | 44 | 70 |

Spectroscopic Characterization and Advanced Analytical Techniques in 4 Chloro 3 Methoxyaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 4-Chloro-3-methoxyaniline, providing detailed information about the hydrogen and carbon atomic environments.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides precise information on the chemical environment of the hydrogen atoms. The aromatic protons exhibit distinct signals due to their positions on the substituted benzene (B151609) ring. The methoxy (B1213986) and amine groups also show characteristic signals. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, and the coupling constants (J), in Hertz (Hz), reveal the interactions between neighboring protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.78 | d | 8.1 |

| Ar-H | 6.34 | d | 2.3 |

| Ar-H | 6.24 | dd | 8.1, 2.3 |

| -OCH₃ | 3.84 | s | - |

| -NH₂ | 3.75 | s (broad) | - |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The aromatic carbons show distinct signals, and the methoxy carbon also has a characteristic chemical shift.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-O | 156.1 |

| C-N | 147.5 |

| C-Cl | 130.8 |

| Ar-C | 119.5 |

| Ar-C | 105.3 |

| Ar-C | 99.8 |

| -OCH₃ | 55.2 |

Advanced NMR Techniques for Molecular Structure Confirmation

To unequivocally confirm the molecular structure of this compound and assign all proton and carbon signals, a suite of advanced 2D NMR techniques is employed. These methods provide correlation data that reveal the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the relative positions of the aromatic protons. Cross-peaks in the COSY spectrum of this compound would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. For this compound, HSQC would link each aromatic proton signal to its corresponding carbon signal, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the positions of substituents on the aromatic ring. For instance, correlations would be expected between the methoxy protons and the carbon atom to which the methoxy group is attached, as well as the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. In this compound, NOESY can help to confirm the spatial proximity of the methoxy group protons to the proton on the adjacent aromatic carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes include:

N-H stretching: The amine group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the methoxy group's C-H stretching appears in the 2850-2960 cm⁻¹ range.

C=C stretching: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong C-O stretching band, typically around 1200-1275 cm⁻¹.

C-N stretching: The C-N stretching vibration of the aromatic amine is usually found in the 1250-1360 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov For this compound, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and investigating the fragmentation pattern of a compound. For this compound, with a molecular formula of C₇H₈ClNO, the expected molecular weight is approximately 157.60 g/mol . nih.gov

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 157, with a characteristic isotopic peak at m/z 159 due to the presence of the chlorine-37 isotope. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 142.

Loss of a chlorine atom (•Cl): This would lead to a fragment ion at m/z 122.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: This would produce a fragment ion at m/z 127.

Cleavage of the C-N bond: This could lead to various smaller fragments.

The relative abundances of these fragment ions in the mass spectrum provide a unique fingerprint for this compound.

X-ray Diffraction (XRD) for Crystal Structure Determination and Conformational Analysis

As of the latest available data, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic databases. This lack of data means that precise experimental details on bond lengths, bond angles, and the crystal packing of this specific compound are not available.

However, analysis of closely related structures can provide valuable insights. For instance, the crystal structure of N-(4-Chlorobenzylidene)-4-methoxyaniline, a Schiff base derived from a related methoxyaniline, reveals a nearly planar molecular conformation. researchgate.net In such structures, the packing is often stabilized by a network of intermolecular interactions, including hydrogen bonding and π-π stacking. It is plausible that in the solid state, this compound would also exhibit intermolecular hydrogen bonding involving the amine group, as well as other non-covalent interactions. Theoretical modeling and computational chemistry could further be employed to predict the likely conformational preferences and packing arrangements of this compound in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT is used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties that govern a molecule's reactivity.

For substituted anilines, DFT calculations can elucidate how chloro and methoxy (B1213986) groups influence the electron distribution on the aromatic ring and the amino group. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.

A study on the isomer 5-chloro-ortho-methoxyaniline (5COMA) using DFT at the B3LYP/6-311G** level provides an excellent example of the data that can be generated. researchgate.net These calculations reveal important quantum chemical descriptors that characterize the molecule's reactivity.

Table 1: Calculated Quantum Chemical Descriptors for a Chloro-methoxyaniline Isomer (5COMA)

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.58 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.63 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.95 |

| Ionization Potential (I) | -EHOMO | 5.58 |

| Electron Affinity (A) | -ELUMO | 0.63 |

| Electronegativity (χ) | (I+A)/2 | 3.105 |

| Chemical Hardness (η) | (I-A)/2 | 2.475 |

| Chemical Softness (S) | 1/(2η) | 0.202 |

Data sourced from a DFT study on 5-chloro-ortho-methoxyaniline. researchgate.net

These descriptors help predict the most likely sites for electrophilic and nucleophilic attacks. Furthermore, DFT has been successfully used to compute one-electron oxidation potentials for a series of 21 substituted anilines, showing a strong correlation between the calculated energy of the HOMO and the experimental oxidation potential. umn.edu

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), can achieve very high accuracy, though often at a significant computational cost. mdpi.com

For molecules like 4-Chloro-3-methoxyaniline, ab initio calculations are used to obtain precise molecular geometries, dipole moments, polarizabilities, and vibrational frequencies. researchgate.net Highly correlated ab initio calculations are particularly valuable for mapping potential energy surfaces for chemical reactions, helping to determine reaction barriers and identify stable intermediates and transition states. nist.govnist.gov For instance, in studies of substituted anilines, incorporating ab initio methods has been shown to improve the accuracy of predictive models for metabolic pathways. nih.gov

Molecular Dynamics Simulations in Complex Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the behavior of a molecule in a complex environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, MD simulations could be employed to understand its behavior in aqueous solution. Studies on aniline (B41778) and its derivatives have used MD to investigate hydrogen bonding interactions with water molecules and the formation of solvent shells. bohrium.com Such simulations provide insights into solvation thermodynamics, diffusion coefficients, and conformational flexibility. For example, simulations of polyaniline have been used to understand the interactions and orientations of polymer chains and included cyclodextrin (B1172386) molecules in an implicit solvent environment. nih.govacs.org This approach is crucial for understanding how a molecule like this compound might be transported and distributed in biological systems or how it interacts with other molecules in a mixture. mdpi.com

Structure-Activity Relationship (SAR) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

For a class of compounds including this compound, a QSAR study would begin by calculating a wide range of molecular descriptors for several related aniline derivatives with known biological activity (e.g., antimicrobial, mutagenic, or enzyme inhibition). bepls.comresearchgate.net These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). Statistical methods are then used to build a model.

A study on the metabolism of substituted anilines developed a QSAR model to predict their metabolic fate based on calculated physicochemical parameters. nih.gov The model successfully predicted N-acetylation using multivariate pattern recognition methods, demonstrating the power of QSAR to forecast how structural modifications impact metabolic pathways. nih.gov Such models are instrumental in medicinal chemistry for prioritizing the synthesis of new drug candidates and in toxicology for predicting the potential adverse effects of chemicals. mdpi.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products, including any transition states and intermediates.

For reactions involving this compound, computational methods like DFT can be used to explore various possible pathways. For example, in the study of reactions between substituted anilines and other molecules, such as polyhalogenated nitrobutadienes or hydroxyl radicals, DFT calculations at levels like B3LYP/6-31+G(d,p) have been used. researchgate.netmdpi.com These studies calculate the Gibbs activation energies for each step in proposed mechanisms to determine the most energetically favorable route. researchgate.net

Environmental and Biological Research Aspects of 4 Chloro 3 Methoxyaniline and Its Analogs

Microbial Metabolism Studies of Related Aniline (B41778) Derivatives in Soil Ecosystems

The biodegradation of chloroanilines in soil is predominantly a microbial process. Numerous studies have successfully isolated and characterized bacteria from soil environments capable of utilizing chloroaniline derivatives as a source of carbon and nitrogen.

Research has identified several Gram-negative bacteria from agricultural soil that can degrade 4-chloroaniline (B138754). dss.go.th Strains such as Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 have demonstrated the ability to use 4-chloroaniline as their sole carbon and nitrogen source without the need for a co-substrate. dss.go.th These bacteria achieve degradation efficiencies ranging from 60-75% with an equimolar release of chloride ions, indicating the cleavage of the chlorine atom from the aromatic ring. dss.go.th The biodegradation in these organisms proceeds through a modified ortho-cleavage pathway, with the induction of chlorocatechol 1,2-dioxygenase being a critical step. dss.go.th

Further studies have elucidated the co-metabolic mechanisms that can enhance the degradation of these recalcitrant compounds. For instance, the presence of aniline as a co-substrate has been shown to improve the degradation efficiency of p-Chloroaniline (PCA) by Pseudomonas sp. CA-1 by 12.50%. inchem.org Aniline appears to enhance the antioxidant capacity of the bacterium and stimulates the expression of catechol 2,3-dioxygenase, which promotes the meta-cleavage pathway for PCA degradation. inchem.org

The table below summarizes key research findings on bacterial strains involved in the degradation of 4-chloroaniline.

Table 1: Microbial Strains Involved in 4-Chloroaniline Degradation

Bacterial Strain Degradation Efficiency Metabolic Pathway Key Enzyme Source Acinetobacter baumannii CA2 ~61.5% Modified ortho-cleavage Chlorocatechol 1,2-dioxygenase [1, 2] Pseudomonas putida CA16 ~63.7% Modified ortho-cleavage Chlorocatechol 1,2-dioxygenase [1, 2] Klebsiella sp. CA17 ~73.1% Modified ortho-cleavage Chlorocatechol 1,2-dioxygenase [1, 2] Pseudomonas sp. CA-1 76.57% (improved with aniline co-metabolism) Ortho- and meta-cleavage Catechol 2,3-dioxygenase diva-portal.org Diaphorobacter PCA039 Not specified Meta-cleavage Catechol 2,3-dioxygenase rsc.org

Degradation Pathways of Related Compounds in Environmental Matrices

The degradation of chloroaniline derivatives in the environment is not limited to microbial action but also occurs through various abiotic chemical processes, including photocatalysis, hydrolysis, and oxidation.

Photocatalytic degradation is an advanced oxidation process that has shown promise for the removal of persistent organic pollutants like chloroanilines. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). mdpi.com These radicals are powerful oxidizing agents that can break down complex organic molecules.

The mechanism for the photocatalytic degradation of aniline and its chloro-derivatives generally follows three steps:

Adsorption of the compound onto the surface of the photocatalyst. nih.gov

Oxidation of the adsorbed pollutant by the photogenerated ROS. mdpi.com

Desorption of the resulting intermediate and final degradation products from the catalyst surface. nih.gov

Studies using halloysite-TiO2 and halloysite-Fe2O3 nanocomposites have demonstrated the complete degradation of aniline, 2-chloroaniline (B154045), and 2,6-dichloroaniline (B118687) after 300 minutes of irradiation. nih.gov The degradation kinetics often follow a pseudo-first-order model. nih.gov The specific intermediate products formed depend on the starting compound. For example, the TiO2-catalyzed photodegradation of 2-chloroaniline yields 2-chlorophenol (B165306) and p-benzoquinone as the main intermediates. nih.gov In the case of 4-chloroaniline, identified intermediates include 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, and aniline. nih.gov

Hydrolytic Decomposition: Under typical environmental conditions, chloroanilines are generally resistant to hydrolysis because they lack functional groups that are susceptible to this reaction pathway. nih.gov However, hydrolysis can play a role in the transformation of certain derivatives or intermediates. For instance, research on the electrochemical oxidation of 4-chloroaniline has shown that the anodically generated (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium intermediate can undergo hydrolysis to form p-quinoneimine. rsc.org This indicates that while direct hydrolysis of the parent compound is not a significant pathway, it can be a step in a more complex, multi-stage degradation process.

Oxidative Decomposition: Abiotic oxidative processes, distinct from photocatalysis, are crucial for the transformation of chloroanilines in soil and water. A primary mechanism is the oxidative coupling and covalent bonding of chloroanilines to soil organic matter, particularly humic substances. dss.go.thnih.gov This process can be mediated by naturally occurring enzymes (like laccases and peroxidases) or metal oxides such as birnessite (δ-MnO2). dss.go.thacs.org

The reaction involves the nucleophilic addition of the aniline amine group to quinonoid structures within the humic material. dss.go.thacs.orgiwaponline.com This binding to humic constituents can significantly reduce the bioavailability and mobility of chloroaniline contaminants, effectively sequestering them within the soil matrix. nih.gov The stability of these bonds can vary; cross-coupling with catechol-like components of humus tends to be relatively stable, whereas bonds with syringic acid-derived moieties can be more easily reversed under acidic conditions. nih.gov Electrochemical studies have also detailed the oxidation of 4-chloroaniline, which leads to the formation of various dimers through complex reaction pathways, including comproportionation. nih.govdiva-portal.org

Research on Metabolites and Transformation Products

The degradation of chloroanilines, whether through microbial, photocatalytic, or chemical pathways, results in a variety of intermediate metabolites and transformation products. Identifying these compounds is essential for understanding the complete degradation pathway and assessing the potential toxicity of the intermediates.

Microbial metabolism of 4-chloroaniline commonly proceeds via hydroxylation to form 4-chlorocatechol , a key intermediate. inchem.org This can then be funneled into either an ortho- or meta-cleavage pathway. researchgate.net A novel meta-cleavage pathway identified in the strain Diaphorobacter PCA039 involves the sequential formation of 2-hydroxy-5-chloromuconic semialdehyde , 5-chloro-4-oxalocrotonate , 5-chloro-2-oxo-4-hydroxypentanote , and chloro-acetate . acs.orgnih.gov In some bacteria, like Acinetobacter baylyi GFJ2, 4-chloroaniline can also be transformed into aniline , which is then converted to catechol and further degraded. researchgate.net

Photocatalytic and chemical oxidation processes yield a different array of products. As mentioned, photocatalysis of 4-chloroaniline can produce hydroxylated and nitrated compounds like 4-hydroxynitrobenzene and 3-hydroxy-4-chloronitrobenzene . nih.gov Electrochemical oxidation primarily leads to polymerization and the formation of dimers, such as 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine and 4-amino-4'-chlorodiphenylamine . nih.gov

The table below provides a summary of identified metabolites and transformation products from various degradation pathways of chloroaniline analogs.

Table 2: Metabolites and Transformation Products of Chloroaniline Degradation

Parent Compound Degradation Pathway Identified Metabolites/Products Source 4-Chloroaniline Microbial (Ortho/Meta-cleavage) 4-Chlorocatechol, Aniline, 2-hydroxy-5-chloromuconic semialdehyde, 5-chloro-4-oxalocrotonate, Chloro-acetate [5, 8, 10] 2-Chloroaniline Photocatalytic (TiO₂) 2-Chlorophenol, p-Benzoquinone nih.gov 4-Chloroaniline Photocatalytic (TiO₂) 3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol, Aniline nih.gov 4-Chloroaniline Electrochemical Oxidation 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine, 4-Amino-4'-chlorodiphenylamine, p-Quinoneimine [11, 19] Chloroanilines Oxidative Coupling in Soil Covalent adducts with humic substances (e.g., catechol, syringic acid moieties) dss.go.th

Patents and Intellectual Property Landscape in 4 Chloro 3 Methoxyaniline Research

Analysis of Patent Applications for Synthetic Methods

Patent applications concerning the synthesis of 4-Chloro-3-methoxyaniline and related chloroanilines highlight a focus on achieving high yield, purity, and environmental safety. Innovations in this area are critical for the cost-effective production of this important intermediate.

A significant patented method involves the direct chlorination of a substituted aniline (B41778). For instance, Chinese patent CN102993023A discloses a preparation method for mono-substituted p-chloroanilines, including this compound. google.com This process starts with 3-methoxyaniline and utilizes copper chloride as both the oxidant and the chlorine source. google.com The reaction proceeds by introducing oxygen and hydrogen chloride gas into the solvent. google.com This method is presented as an improvement over existing techniques, offering a shorter synthetic route, more convenient operation, high selectivity for the para-chlorinated product, and high yield. google.com The patent reports a yield of 96% and a purity of 99% for this compound. google.com A key advantage highlighted is that the copper chloride can be regenerated, adding to the environmental friendliness of the process. google.com

Another major strategy evident in the patent literature for analogous compounds involves the catalytic hydrogenation of a nitrated precursor. For example, the synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742) often proceeds via the reduction of 4-chloro-2,5-dimethoxynitrobenzene. google.com While specific to an isomer, this route is a common and patentable industrial strategy for producing chloroanilines. Patents in this area often focus on the choice of catalyst, such as carbon-supported palladium, and reaction conditions that prevent dehalogenation, a common side reaction. google.com The synthesis of 4-chloro-3-nitroanisole (B78255), a direct precursor to this compound, has also been the subject of patent applications, indicating that innovations in precursor synthesis are also a key aspect of the IP landscape. google.com

| Patent Number | Synthetic Method Highlight | Starting Material | Reported Yield/Purity | Key Innovation |

| CN102993023A | Direct para-chlorination using CuCl₂ as oxidant and chlorine source. google.com | 3-Methoxyaniline | 96% Yield, 99% Purity (GC) google.com | Shorter, more convenient route with high selectivity and a regenerable reagent. google.com |

| US5041671A | Catalytic reduction of a nitro-precursor (for an isomeric compound). google.com | 4-Chloro-2,5-dimethoxynitrobenzene | Not specified | Process optimization for catalytic hydrogenation. google.com |

| CN1462737A | Industrial synthesis of the nitro-precursor, 4-chloro-3-nitroanisole. google.com | p-Anisidine | Not specified | Development of an industrially scalable route to a key precursor. google.com |

Patents Related to Novel Derivatives and Applications

The primary value of this compound lies in its role as a building block for synthesizing more complex molecules with specific applications. Patents in this domain cover the final products derived from this intermediate, which span pharmaceuticals and other specialty chemicals.

A critical application is in the synthesis of pharmaceuticals. The precursor, 4-chloro-3-nitroanisole, is identified as a key intermediate for the industrial production of the COX-II inhibitor Iguratimod (T-614), a drug used for treating inflammation. google.com This connection firmly places this compound in the value chain of anti-inflammatory drug development.

Furthermore, derivatives of this compound are central to patents for advanced cancer therapeutics. For example, maleate (B1232345) salts of (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide have been patented. justia.com This complex molecule, which incorporates a "3-chloro-4-(...)-anilino" moiety structurally derived from a compound like this compound, is designed to treat cancers affected by kinases in the epidermal growth factor receptor (EGFR) family. justia.com

While not specific to the 3-methoxy isomer, related compounds like 4-chloro-2,5-dimethoxyaniline are crucial intermediates for high-end organic pigments, such as Pigment Yellow 83 and Pigment Red 146. patsnap.com This suggests a potential, though less documented, application area for derivatives of this compound in the dye and pigment industry.

| Patent/Application Area | Derivative/Target Molecule | Application |

| Anti-inflammatory Drugs | Iguratimod (T-614) (via 4-chloro-3-nitroanisole precursor) google.com | COX-II inhibitor for treating inflammatory conditions. google.com |

| Oncology | (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide justia.com | Treatment of cancers affected by EGFR family kinases. justia.com |

| Pigments (by analogy) | Naphthol AS-IRG, Naphthol AS-LC (from 4-chloro-2,5-dimethoxyaniline) patsnap.com | Intermediate for high-performance pigments used in inks, paints, and plastics. patsnap.com |

Future Directions in Patentable Research

The existing patent landscape suggests several promising avenues for future patentable research involving this compound.

First, the development of even more efficient and "green" synthetic methods remains a key area. Future patents may focus on novel catalytic systems that avoid heavy metals or operate under milder conditions, reducing both cost and environmental impact. One-step synthesis processes from readily available starting materials, as explored for other aniline derivatives, could also be a valuable area of innovation. google.com

Second, the proven utility of this scaffold in kinase inhibitors and anti-inflammatory agents points toward significant opportunities in medicinal chemistry. Future patent applications will likely involve the design and synthesis of new libraries of derivatives. Research could focus on modifying the substitution patterns on the aniline ring or incorporating it into novel heterocyclic systems to discover compounds with improved potency, selectivity, and pharmacokinetic properties for targets beyond EGFR and COX-II.

Finally, exploring applications in materials science could be a nascent but fruitful direction. Given the use of isomeric compounds in high-performance pigments, research into novel azo dyes or other chromophores derived from this compound could lead to new patents for materials with unique optical or electronic properties.

Future Research Directions and Emerging Trends for 4 Chloro 3 Methoxyaniline

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical and chemical industries are increasingly shifting from traditional batch processing to continuous flow chemistry. This paradigm shift offers significant advantages, including improved safety, better process control, higher yields, and greater purity of products. researchgate.net For the synthesis of substituted anilines like 4-Chloro-3-methoxyaniline, flow chemistry presents a promising avenue for process intensification and automation.

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing exothermic reactions and minimizing the formation of byproducts. jst.org.in The modular nature of flow reactors also facilitates the integration of multiple synthetic steps, including reaction, workup, and purification, into a single, streamlined operation. nih.gov This "telescoping" of reactions reduces manual handling and the potential for contamination.

A significant advancement in this area is the use of immobilized enzymes in continuous flow reactors. For instance, the biocatalytic reduction of aromatic nitro compounds using immobilized nitroreductases in a packed-bed reactor has been demonstrated as a sustainable and efficient method for producing anilines. nih.govacs.org This approach operates at room temperature and pressure in aqueous buffers, eliminating the need for high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.org The integration of a continuous extraction module allows for the simultaneous reaction and workup, further enhancing the efficiency of the process. acs.org

The table below illustrates the potential benefits of integrating flow chemistry for the synthesis of anilines, which are applicable to this compound.

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Limited control over exotherms and mixing | Precise control of temperature, pressure, and mixing |

| Safety | Higher risk with hazardous reagents and intermediates | Enhanced safety due to small reaction volumes |

| Efficiency | Multiple manual operations and isolations | Telescoped reactions with in-line purification |

| Scalability | Challenging to scale up consistently | Easier and more predictable scalability |

| Sustainability | Higher solvent and energy consumption | Reduced waste and energy usage |

This table provides a comparative overview of traditional and flow synthesis methods for aniline (B41778) production.

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming for higher selectivity, efficiency, and sustainability. For the synthesis of this compound and its derivatives, research is focused on moving beyond traditional metal catalysts which can be expensive and environmentally challenging.

Biocatalysis represents a significant trend, with enzymes like nitroreductases being explored for the reduction of nitroaromatics to anilines. nih.govacs.org These biocatalysts offer high chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups, such as halogens. nih.gov This is particularly relevant for the synthesis of halogenated anilines. The use of whole-cell biotransformation is another avenue being explored for creating chiral intermediates for pharmaceuticals. nih.gov

Metal-free catalysis is another burgeoning area. For example, N/S co-doped carbon materials have been shown to be effective metal-free catalysts for the hydrogenation of p-chloronitrobenzene to p-chloroaniline with 100% selectivity. mdpi.com These catalysts are not only more environmentally friendly but can also prevent metal contamination in the final product.

Furthermore, patents have been filed for processes using modified conventional catalysts to improve yield and selectivity. One such example is the use of a sulfited platinum-on-carbon catalyst for the reduction of a substituted nitrobenzene (B124822) to its corresponding aniline. google.com

The following table summarizes some novel catalytic systems and their potential advantages for the synthesis of substituted anilines.

| Catalytic System | Description | Advantages |

| Immobilized Nitroreductases | Enzymes immobilized on a solid support for the reduction of nitroaromatics. nih.govacs.org | High selectivity, mild reaction conditions, reusable, avoids heavy metal catalysts. nih.govacs.org |

| N/S Co-doped Carbon | Metal-free carbon materials doped with nitrogen and sulfur. mdpi.com | High chemoselectivity, environmentally friendly, cost-effective. mdpi.com |

| Sulfited Platinum-on-Carbon | A modified platinum catalyst for hydrogenation. google.com | Improved selectivity and yield in specific applications. google.com |

This table highlights emerging catalytic technologies for the synthesis of substituted anilines.

Advanced Computational Modeling for Drug Discovery and Material Science

Computational methods are becoming indispensable tools in chemical research, accelerating the discovery and design of new molecules with desired properties. nih.govbeilstein-journals.org For this compound and its derivatives, in silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are being employed to explore their potential in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org This method is crucial in drug design for screening virtual libraries of compounds against a biological target to identify potential drug candidates. For instance, a study investigating the antiviral activity of various compounds included a molecule with a 5-chloro-2-methoxyphenyl moiety, an isomer of this compound, highlighting the potential of this scaffold in drug development. laurinpublishers.com Docking studies have also been performed on mono- and dichloro-aniline derivatives to assess their antibacterial potential. globalresearchonline.net

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. beilstein-journals.org By developing QSAR models for a series of aniline derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The table below outlines the application of these computational methods.

| Computational Method | Application in Research of this compound Derivatives | Potential Outcomes |

| Molecular Docking | Predicting the binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). laurinpublishers.comglobalresearchonline.net | Identification of potential new drug candidates for various diseases. |

| QSAR Modeling | Establishing a relationship between the chemical structure and biological activity. beilstein-journals.org | Design of new derivatives with enhanced therapeutic properties. |

| Homology Modeling | Creating 3D models of target proteins when their experimental structure is unavailable. nih.gov | Enabling structure-based drug design for new biological targets. |

This table summarizes the role of computational modeling in the development of this compound-based compounds.

Sustainable Synthesis and Environmental Impact Mitigation

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. For this compound, a chlorinated aromatic amine, sustainable synthesis and understanding its environmental impact are of paramount importance.

Green Synthesis Routes: The development of biocatalytic methods, as discussed earlier, is a significant step towards the sustainable synthesis of anilines. nih.govacs.org By replacing harsh reagents and metal catalysts with enzymes that operate under mild conditions, the environmental footprint of the synthesis can be significantly reduced. The use of metal-free catalysts also contributes to greener chemical processes. mdpi.com